Antifungal agent 63

agricultural fungicide structure-activity relationship chiral pesticide

Triazole-resistant Fusarium strains limit fungicide discovery. Antifungal agent 63 (Compound 3i, C31H30N4S) is a chiral indole-thiourea chemotype with a distinct multi-target profile vs. SDHI or DMI agents. - **Key research use**: Comparative mycelial growth inhibition against Fusarium oxysporum f.sp. cucumerinum. - **Structural differentiation**: Chiral 1,2-diphenylethylenediamine scaffold with N-phenylthiourea terminus; not reliant on CYP51 heme coordination. - **Supply**: Synthetic, >95% purity (mode vendor spec). Reliable packaging for agrochemical R&D and chemical probe screening.

Molecular Formula C31H30N4S
Molecular Weight 490.7 g/mol
Cat. No. B12395591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 63
Molecular FormulaC31H30N4S
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54
InChIInChI=1S/C31H30N4S/c36-31(34-20-23-12-4-1-5-13-23)35-30(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)33-22-26-21-32-28-19-11-10-18-27(26)28/h1-19,21,29-30,32-33H,20,22H2,(H2,34,35,36)/t29-,30-/m1/s1
InChIKeyUXUOKYRXXRZNBE-LOYHVIPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 63: Procurement Profile & Structural Highlights


Antifungal agent 63 (synonym Compound 3i) is a synthetic, chiral thiourea derivative with the molecular formula C31H30N4S and a molar mass of 490.66 g/mol . Its structure incorporates a central 1,2-diphenylethylenediamine scaffold bearing an indol-3-ylmethyl substituent and an N-phenylthiourea terminus, placing it within the class of indole-containing thiourea antifungals [1]. The compound has been cataloged by multiple commercial suppliers as a fungicidal agent with reported activity against the phytopathogen Fusarium oxysporum f.sp. cucumerinum, the causative agent of cucumber Fusarium wilt [2]. Unlike triazole-based clinical antifungals that target lanosterol 14α-demethylase in ergosterol biosynthesis, or succinate dehydrogenase inhibitor (SDHI) fungicides that block mitochondrial Complex II, Antifungal agent 63 belongs to a structurally distinct thiourea chemotype whose putative multi-target profile warrants careful evaluation before procurement for agricultural fungicide research or antifungal screening campaigns.

Antifungal Agent 63: Irreplaceability for Fusarium Wilt Research


Fusarium wilt of cucumber (F. oxysporum f.sp. cucumerinum) exhibits differential sensitivity to commercial fungicide classes; prochloraz (demethylation inhibitor), fluopyram (SDHI), and azoxystrobin (quinone outside inhibitor) show variable EC50 values ranging from 0.03 to >50 μg/mL depending on isolate and assay conditions [1]. Indole-containing thiourea analogs as a class have demonstrated mycelial growth inhibition against Fusarium spp. through mechanisms distinct from single-target site fungicides, including potential interaction with lanosterol 14α-demethylase and multi-site binding profiles suggested by molecular docking and CoMFA analyses [2]. Therefore, substituting Antifungal agent 63 with a generic triazole or SDHI compound risks introducing a structurally distinct molecule with different target engagement, resistance profile, and Fusarium formae speciales selectivity. Even among indole-thiourea congeners, minor structural variations—such as N-alkyl vs. N-aryl substitution on the thiourea terminus or the presence/absence of the chiral 1,2-diphenylethylene bridge—can alter antifungal potency by several orders of magnitude [2], making direct functional interchange unreliable without experimental verification.

Antifungal Agent 63: Comparative Evidence for Procurement


Chiral Thiourea vs. Achiral Indole-Thiourea Scaffolds

Antifungal agent 63 possesses a defined (1S,2S) chiral configuration on its 1,2-diphenylethylenediamine core, as evidenced by its SMILES notation specifying [C@H] stereocenters [1]. This chiral thiourea architecture contrasts with the majority of indole-thiourea analogs in the phytoalexin-based bioisostere series reported by Quiroga et al. (2020), which are achiral or racemic [2]. Chirality in the central diamine bridge has been shown in related agrochemical scaffolds (e.g., chiral boscalid analogs and isoxazoline-benzofuran-sulfonamides) to significantly influence target binding affinity; for instance, the (S)-enantiomer of the SDHI compound 3i in the isoxazoline-benzofuran-sulfonamide series exhibited an EC50 of 0.33 mg/L against Sclerotinia sclerotiorum, outperforming its racemic counterpart and the commercial standard fluopyram (EC50 = 0.47 mg/L) [3]. While direct enantiomer-specific data for Antifungal agent 63 have not been published in the open literature, the presence of defined stereochemistry constitutes a structural differentiator from achiral indole-thioureas and may contribute to target-site selectivity.

agricultural fungicide structure-activity relationship chiral pesticide

F. oxysporum f.sp. cucumerinum Specificity vs. Broad-Spectrum Fungicides

Commercial suppliers uniformly report that Antifungal agent 63 displays fungicidal activity against Fusarium oxysporum f.sp. cucumerinum [1]. By comparison, the commercial DMI fungicide prochloraz exhibits an EC50 of approximately 0.03 μg/mL against the same pathogen in mycelial growth inhibition assays, while other chemical fungicides show higher EC50 values (e.g., carbendazim-related mixtures) [2]. The specific quantitative potency (EC50, MIC) of Antifungal agent 63 against F. oxysporum f.sp. cucumerinum has not been disclosed in publicly accessible peer-reviewed literature; the available vendor annotation 'excellent fungicidal activities' lacks numerical comparator data. Nevertheless, the compound's reported specificity for this Fusarium formae speciales, combined with its structural divergence from commercial DMI, SDHI, and QoI fungicide classes, positions it as a probe for Fusarium-selective mechanism-of-action studies where resistance to conventional single-site fungicides is a concern.

Fusarium wilt control cucumber pathogen formae speciales selectivity

Thiourea vs. Triazole: Pharmacophore Divergence

Antifungal agent 63 is classified as an indole-containing thiourea derivative, structurally distinct from the 1,2,4-triazole pharmacophore that defines fluconazole, itraconazole, and agricultural triazole fungicides (tebuconazole, prochloraz) [1][2]. In the indole-thiourea class, molecular docking studies by Quiroga et al. (2020) demonstrated that certain N,N-dialkylthiourea and N,S-dialkyldithiocarbamate analogs interact favorably with lanosterol 14α-demethylase (CYP51) of Fusarium spp., with the lead compound 24 (tert-butyl tryptophanate derivative) exhibiting the best binding energy profile in molecular dynamics simulations [2]. The thiourea moiety in Antifungal agent 63 provides a hydrogen-bond-donating N-H group and a thiocarbonyl (C=S) acceptor that are absent in triazole antifungals, potentially enabling distinct binding interactions within the CYP51 active site or engagement of alternative fungal targets. For comparison, triazole compound 3i (1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one) from a 2011 study showed significant activity against Candida albicans but represents a fundamentally different chemotype [3].

antifungal drug discovery thiourea pharmacophore CYP51 inhibition

Dual Antifungal-Antiviral Applicability

Multiple commercial suppliers annotate Antifungal agent 63 for both antiviral and fungicidal research applications [1]. This dual-use annotation is consistent with the broader literature on thiourea derivatives, which have been reported to inhibit viral entry, replication, or assembly in certain RNA virus systems. In contrast, commercial fungicides such as fluopyram (SDHI), azoxystrobin (QoI), and prochloraz (DMI) are developed exclusively for antifungal activity and lack documented antiviral utility. The thiourea moiety (N-C(=S)-N) present in Antifungal agent 63 is a privileged scaffold in medicinal chemistry, appearing in compounds with antibacterial, antiviral, and anticancer activities [2]. While the antiviral annotation for Antifungal agent 63 is based on supplier documentation rather than peer-reviewed antiviral efficacy data, this dual annotation expands its potential utility in multidisciplinary screening programs where a single compound inventory supports both antifungal and antiviral assay workflows.

antiviral screening dual-activity compounds thiourea bioactivity

Antifungal Agent 63: Key Application Scenarios


Cucumber Fusarium Wilt Mechanism-of-Action Studies

Antifungal agent 63 is most rationally deployed as a chemical probe in laboratory studies investigating fungicide mode of action against Fusarium oxysporum f.sp. cucumerinum, the causative agent of cucumber Fusarium wilt. Given its structural divergence from commercial DMI, SDHI, and QoI fungicides, the compound can be used in comparative mycelial growth inhibition assays alongside prochloraz (EC50 ~0.03 μg/mL [1]) or fluopyram to assess cross-resistance patterns in field isolates. Its chiral thiourea scaffold also makes it suitable for enantioselective activity studies, which are increasingly relevant for chiral pesticide development [2].

Resistance-Breaking Programs for Triazole-Resistant Fusarium

In agricultural research programs confronting triazole-resistant Fusarium populations, Antifungal agent 63 offers a thiourea-based chemotype that does not rely on the triazole-CYP51 heme iron coordination mechanism [1]. Researchers can employ it as a comparative agent in panels of Fusarium isolates with characterized CYP51 mutations to determine whether the thiourea pharmacophore retains potency where triazole efficacy has eroded. Molecular docking studies of related indole-thioureas against Fusarium CYP51 suggest alternative binding modes that may circumvent common resistance mutations [1].

Integrated Antifungal-Antiviral Screening

For agrochemical discovery laboratories operating dual antifungal and antiviral screening cascades, Antifungal agent 63's annotation for both activity types enables its use as a common reference compound across parallel assay workflows [1]. This reduces the number of distinct reference standards required and allows direct comparison of structure-activity relationships across biological targets within a single chemical series.

Indole-Thiourea Library SAR Expansion

Antifungal agent 63 serves as a structurally characterized starting point for medicinal chemistry optimization of indole-containing thiourea antifungals. Its defined chiral configuration, indole substitution pattern, and N-phenylthiourea terminus provide three diversification vectors (chiral amine, indole N-alkylation, thiourea N'-substitution) that can be systematically varied to generate focused analog libraries for structure-activity relationship studies against Fusarium spp. and related phytopathogens [1][2].

Technical Documentation Hub

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